[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid
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Overview
Description
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid is a compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be used to study the effects of fluorinated phenyl groups on biological activity. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid: Unique due to the presence of the 4-fluorophenyl group.
[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[2-(4-Methylphenyl)pyrrolidin-1-yl]acetic acid: Contains a methyl group instead of fluorine.
[2-(4-Nitrophenyl)pyrrolidin-1-yl]acetic acid: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14FNO2 |
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Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16) |
InChI Key |
YHHQVPJUXBGVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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